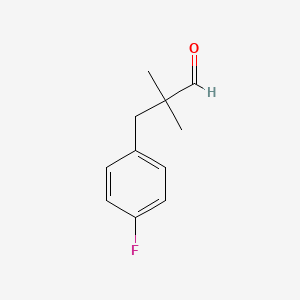

3-(4-Fluorophenyl)-2,2-dimethylpropanal

Description

Properties

Molecular Formula |

C11H13FO |

|---|---|

Molecular Weight |

180.22 g/mol |

IUPAC Name |

3-(4-fluorophenyl)-2,2-dimethylpropanal |

InChI |

InChI=1S/C11H13FO/c1-11(2,8-13)7-9-3-5-10(12)6-4-9/h3-6,8H,7H2,1-2H3 |

InChI Key |

QOGCXQRCIPLEPG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CC1=CC=C(C=C1)F)C=O |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Development

Classical and Established Synthetic Routes

Traditional methods for carbon-carbon bond formation provide a foundational basis for synthesizing the precursors and derivatives of 3-(4-fluorophenyl)-2,2-dimethylpropanal. These routes, including aldol (B89426) condensations and Grignard reactions, are cornerstones of organic synthesis.

Aldol Condensation Approaches to this compound Precursors

The aldol condensation is a powerful tool for forming carbon-carbon bonds by reacting an enolate with a carbonyl compound. wikipedia.orgmasterorganicchemistry.com In a crossed-aldol reaction, two different carbonyl compounds are used. wikipedia.org To synthesize a precursor for this compound, a strategic crossed-aldol condensation can be envisioned between 4-fluorobenzaldehyde (B137897) and isobutyraldehyde (B47883) (2-methylpropanal).

In this approach, isobutyraldehyde would first be deprotonated at its α-carbon by a base to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-fluorobenzaldehyde. The resulting β-hydroxy aldehyde, upon dehydration, would yield an α,β-unsaturated aldehyde. Subsequent reduction of the carbon-carbon double bond would lead to the saturated aldehyde framework. A key challenge in crossed-aldol reactions is controlling the selectivity to avoid a mixture of products from self-condensation. wikipedia.orglibretexts.org This is often managed by using a non-enolizable aldehyde (like 4-fluorobenzaldehyde, which has no α-hydrogens) as the electrophile and slowly adding the enolizable aldehyde to the reaction mixture.

Grignard Reaction Pathways in C-C Bond Formation for Dimethylpropanal Derivatives

Grignard reactions are fundamental for creating carbon-carbon bonds by employing organomagnesium halides. leah4sci.commt.com These reagents act as potent carbon nucleophiles that can attack electrophilic carbonyl carbons. pressbooks.pub A plausible Grignard pathway to a precursor of this compound involves the reaction of a 4-fluorobenzylmagnesium halide with pivalaldehyde (2,2-dimethylpropanal).

The Grignard reagent, 4-fluorobenzylmagnesium bromide, is prepared by reacting 4-fluorobenzyl bromide with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). leah4sci.com This nucleophilic reagent then adds to the carbonyl carbon of pivalaldehyde. An acidic workup protonates the resulting alkoxide to yield the secondary alcohol, 1-(4-fluorophenyl)-3,3-dimethylbutan-2-ol. Subsequent oxidation of this secondary alcohol would provide the target aldehyde, this compound. This method effectively constructs the required carbon skeleton in a highly convergent manner. youtube.compharmacy180.com

Phase-Transfer Catalysis in the Alkylation of Aldehydes

Phase-transfer catalysis (PTC) is a valuable technique that facilitates the reaction between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. This method can be applied to the alkylation of aldehydes, where an enolate (soluble in the organic phase) reacts with an alkyl halide.

For the synthesis of this compound, this would involve the alkylation of the enolate of isobutyraldehyde with 4-fluorobenzyl halide. A base, such as aqueous sodium hydroxide, deprotonates the isobutyraldehyde at the interface of the two phases. The phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), then transports the enolate from the aqueous or interface layer into the organic phase where the 4-fluorobenzyl halide is dissolved. nih.gov The subsequent nucleophilic substitution reaction forms the new carbon-carbon bond. This method offers advantages such as mild reaction conditions and the avoidance of anhydrous solvents. nih.govresearchgate.net

Advanced Catalytic Syntheses and Modern Transformations

Modern organic synthesis increasingly relies on advanced catalytic systems that offer higher efficiency, selectivity, and atom economy. Transition metal-catalyzed reactions, in particular, have revolutionized the construction of complex molecules.

Transition Metal-Catalyzed C-H Functionalization Strategies

Directly converting carbon-hydrogen (C-H) bonds into carbon-carbon or carbon-heteroatom bonds is a highly sought-after transformation in modern synthesis. This approach avoids the need for pre-functionalized starting materials, thus shortening synthetic sequences.

A cutting-edge strategy for synthesizing compounds like this compound is the palladium-catalyzed β-C(sp³)–H arylation of tertiary aldehydes. mdpi.comnih.gov This reaction directly couples an aryl halide with the β-C-H bond of an aldehyde. The synthesis of this compound via this method would involve the reaction of pivalaldehyde with a 4-fluoroaryl halide, such as 1-fluoro-4-iodobenzene.

This transformation typically employs a transient directing group strategy, where the aldehyde reversibly condenses with an amino acid or a derivative to form an imine. mdpi.comresearchgate.netresearchgate.net This intermediate then coordinates to the palladium catalyst, directing the C-H activation to the β-position of the original aldehyde through the formation of a stable palladacycle. Oxidative addition of the aryl halide to the palladium center, followed by reductive elimination, forges the new carbon-carbon bond and regenerates the catalyst. The use of specific ligands, such as 2-pyridones, has been shown to facilitate this reaction, enabling the functionalization of otherwise unreactive C(sp³)–H bonds. mdpi.comresearchgate.net This method represents a highly efficient and atom-economical route to the target molecule.

Below is a data table summarizing the key aspects of the Palladium-Catalyzed β-C(sp³)–H Arylation.

| Component | Function/Example | Reference |

|---|---|---|

| Aldehyde Substrate | Pivalaldehyde (2,2-dimethylpropanal) | researchgate.net |

| Arylating Agent | 1-Fluoro-4-iodobenzene or Methyl 4-iodobenzoate | researchgate.net |

| Catalyst | Palladium(II) Acetate (Pd(OAc)₂) | researchgate.net |

| Transient Directing Group | α-Amino Acids (e.g., L-Phenylglycine) | mdpi.comresearchgate.net |

| Ligand | 2-Pyridone derivatives (e.g., 3-nitro-5-(trifluoromethyl)pyridin-2-ol) | mdpi.comresearchgate.net |

| Oxidant/Additive | Silver Trifluoroacetate (AgTFA) | researchgate.net |

| Key Transformation | Direct formation of a C(aryl)-C(sp³) bond at the β-position | mdpi.comresearchgate.netrsc.org |

Role of Transient Directing Groups in Regioselective Transformations

In the realm of C-H bond functionalization, transient directing groups (TDGs) have emerged as a powerful tool for achieving regioselectivity in the synthesis of complex molecules, including aromatic aldehydes. rsc.orgnih.govbohrium.comresearchgate.net This strategy avoids the need for the installation and subsequent removal of a directing group, thus improving synthetic efficiency. rsc.org For aldehydes, a common approach involves the in-situ formation of an imine with a chiral amine or amino acid, which then directs a metal catalyst to a specific C-H bond. nih.govacs.org

For a hypothetical C-H arylation approach to this compound, a transient directing group could be employed to functionalize a C(sp³)-H bond at the β-position of a suitable precursor. The aldehyde functionality of the precursor would reversibly react with an amino acid derivative, for example, to form a transient imine. This imine would then chelate to a palladium catalyst, directing the arylation to the desired position. The choice of the transient directing group is crucial for controlling the regioselectivity of the reaction.

Table 1: Examples of Transient Directing Groups in C-H Functionalization of Aldehydes

| Transient Directing Group | Metal Catalyst | Type of C-H Functionalization | Reference |

| Amino Acids (e.g., Glycine) | Palladium(II) | ortho-Arylation of Benzaldehydes | nih.gov |

| 2-Aminoisobutyric Acid | Rhodium(III) | ortho-Olefination of Benzaldehydes | nih.gov |

| tert-Butylamine | Rhodium(I) | Hydroacylation of Aldehydes | nih.gov |

Ligand Design and Optimization in Catalytic Systems

Ligand design is a cornerstone of modern catalytic chemistry, profoundly influencing the activity, selectivity, and stability of the catalyst. In the context of synthesizing this compound via hydroformylation, the choice of ligand for the rhodium or cobalt catalyst is critical. rsc.orgwikipedia.org Phosphine (B1218219) and phosphite (B83602) ligands are commonly employed in these systems. rsc.org

The electronic and steric properties of the ligand dictate the regioselectivity of the hydroformylation, influencing the ratio of the desired branched aldehyde to the linear isomer. For the synthesis of this compound, a ligand that promotes the formation of the branched product is essential. Bulky phosphine ligands, for instance, can favor the formation of the branched aldehyde by sterically directing the addition of the formyl group.

Table 2: Influence of Ligand Design on Regioselectivity in Hydroformylation

| Ligand | Metal Catalyst | Substrate | Regioselectivity (branched:linear) | Reference |

| Triphenylphosphine (TPP) | Rhodium | 1-Octene | Typically low to moderate | rsc.org |

| Xantphos | Rhodium | Styrene | High | researchgate.net |

| Bidentate Phosphites | Rhodium | Propylene | High | rsc.org |

Stereoselective and Enantioselective Synthesis of Chiral Analogs

The synthesis of chiral analogs of this compound, where a stereocenter is introduced, requires the use of asymmetric catalysis. mdpi.comchemrxiv.orgfigshare.com Enantioselective hydroformylation of a suitable prochiral alkene is a direct approach to obtaining enantioenriched aldehydes. This is typically achieved by employing a chiral ligand that coordinates to the metal catalyst, creating a chiral environment that favors the formation of one enantiomer over the other.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is paramount in modern synthetic chemistry to minimize environmental impact. rsc.org

Development of Solvent-Free or Environmentally Benign Reaction Conditions

Conducting reactions in the absence of volatile organic solvents is a key principle of green chemistry. rsc.org Solvent-free reactions can lead to reduced waste, lower costs, and simplified purification processes. For the synthesis of aromatic aldehydes, methodologies such as microwave-assisted organic synthesis under solvent-free conditions have been developed. While a specific solvent-free synthesis for this compound is not documented, the hydroformylation reaction can potentially be carried out in greener solvents like water or ionic liquids, or under neat conditions, especially with highly active catalysts. rsc.orgrsc.org

Atom-Economy Maximization in Synthetic Design

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. numberanalytics.comnumberanalytics.com The hydroformylation of 1-(4-fluorophenyl)-2-methylpropene to this compound is an excellent example of an atom-economical reaction, as all the atoms of the reactants (the alkene, carbon monoxide, and hydrogen) are incorporated into the final product. rsc.orgresearchgate.net This results in minimal waste generation, a central goal of green chemistry.

Calculation of Atom Economy for the Hydroformylation of 1-(4-Fluorophenyl)-2-methylpropene:

Reactants: 1-(4-Fluorophenyl)-2-methylpropene (C₁₀H₁₁F) + Carbon Monoxide (CO) + Hydrogen (H₂)

Product: this compound (C₁₁H₁₃FO)

In this ideal reaction, the atom economy is 100%.

Chemical Reactivity and Mechanistic Investigations

Transformations of the Aldehyde Functional Group

The aldehyde group in 3-(4-Fluorophenyl)-2,2-dimethylpropanal is a primary site for chemical modification, readily undergoing both oxidation and reduction.

Aldehydes are susceptible to oxidation, which converts the carbonyl group into a carboxylic acid. jackwestin.com This transformation is a fundamental process in organic synthesis. Due to the absence of other easily oxidizable groups in the molecule, the oxidation of this compound to 3-(4-Fluorophenyl)-2,2-dimethylpropanoic acid can be achieved with high chemoselectivity. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired reaction conditions and scale.

Common oxidizing agents for aldehydes include:

Potassium permanganate (B83412) (KMnO₄): A strong oxidizing agent that is effective but can sometimes lead to over-oxidation if not carefully controlled.

Chromium-based reagents (e.g., Jones reagent, PCC, PDC): These are versatile and widely used, although their toxicity is a concern.

Tollens' reagent ([Ag(NH₃)₂]⁺): A mild oxidizing agent that is often used as a qualitative test for aldehydes.

Sodium chlorite (B76162) (NaClO₂): A buffered solution of sodium chlorite is a particularly mild and effective reagent for the oxidation of aldehydes to carboxylic acids, especially in the presence of a chlorine scavenger like 2-methyl-2-butene.

The general mechanism for these oxidations involves the initial formation of a hydrate (B1144303) from the aldehyde, which is then oxidized to the carboxylic acid.

Table 1: Illustrative Reagents for the Oxidation of Aldehydes to Carboxylic Acids Note: This table provides general examples of reagents used for aldehyde oxidation and does not represent specific experimental data for this compound.

| Reagent | Typical Conditions |

| Potassium permanganate (KMnO₄) | Basic, aqueous solution, often with heating |

| Jones Reagent (CrO₃, H₂SO₄, acetone) | Acetone, 0°C to room temperature |

| Pyridinium dichromate (PDC) | Dichloromethane (CH₂Cl₂), room temperature |

| Sodium chlorite (NaClO₂) | t-BuOH/H₂O, NaH₂PO₄, 2-methyl-2-butene |

The aldehyde functional group can be selectively reduced to a primary alcohol, yielding 3-(4-Fluorophenyl)-2,2-dimethylpropan-1-ol. This transformation is typically accomplished using hydride-based reducing agents. scirp.org The high chemoselectivity arises from the greater reactivity of the aldehyde carbonyl group compared to the aromatic ring, which is generally unreactive towards nucleophilic hydride reagents.

Common reducing agents for this purpose include:

Sodium borohydride (B1222165) (NaBH₄): A mild and selective reducing agent that is compatible with many functional groups. It is often used in alcoholic solvents like methanol (B129727) or ethanol. masterorganicchemistry.com

Lithium aluminum hydride (LiAlH₄): A much more powerful reducing agent than NaBH₄. While effective, its high reactivity necessitates careful handling and anhydrous reaction conditions. scirp.org

Diisobutylaluminium hydride (DIBAL-H): Can be used for the reduction of aldehydes, often at low temperatures to enhance selectivity. scirp.org

The mechanism of reduction by hydride reagents involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate during workup. masterorganicchemistry.com

Table 2: Illustrative Reagents for the Selective Reduction of Aldehydes to Alcohols Note: This table provides general examples of reagents used for the selective reduction of aldehydes and does not represent specific experimental data for this compound.

| Reagent | Typical Conditions |

| Sodium borohydride (NaBH₄) | Methanol or Ethanol, 0°C to room temperature |

| Lithium aluminum hydride (LiAlH₄) | Anhydrous diethyl ether or THF, followed by aqueous workup |

| Diisobutylaluminium hydride (DIBAL-H) | Toluene or Hexane, low temperature (e.g., -78°C) |

Reactivity of the Fluorinated Aromatic Ring

The 4-fluorophenyl group of the molecule can participate in both nucleophilic and electrophilic aromatic substitution reactions, although the conditions required for each are markedly different.

Aromatic rings that are substituted with strong electron-withdrawing groups can undergo nucleophilic aromatic substitution (SNAr). chemistrysteps.com In the case of this compound, the aldehyde group is a deactivating group, which can make the ring more susceptible to nucleophilic attack. The fluorine atom, being highly electronegative, is a good leaving group in SNAr reactions. chemistrysteps.comnih.gov

The SNAr mechanism proceeds via a two-step addition-elimination process. chemistrysteps.comlibretexts.org A strong nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org The negative charge in this intermediate is delocalized, particularly to the ortho and para positions relative to the point of attack. The subsequent elimination of the fluoride (B91410) ion restores the aromaticity of the ring. For the reaction to proceed, the presence of an electron-withdrawing group, typically ortho or para to the leaving group, is highly activating. libretexts.org

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. masterorganicchemistry.com The substituents already present on the aromatic ring influence both the rate of reaction and the position of the incoming electrophile. uci.edu In this compound, there are two substituents to consider: the fluorine atom and the 2,2-dimethylpropanal group.

Fluorine: Halogens are deactivating yet ortho, para-directing. uci.edu The deactivation is due to the strong electron-withdrawing inductive effect of the halogen, while the ortho, para-directing influence comes from the ability of its lone pairs to donate electron density through resonance, stabilizing the arenium ion intermediate when attack occurs at these positions.

2,2-dimethylpropanal group: The aldehyde group is deactivating and meta-directing. Its electron-withdrawing nature, both through induction and resonance, deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position.

Given the opposing directing effects of the fluorine and the aldehyde-containing alkyl group, the outcome of an electrophilic aromatic substitution reaction on this molecule would depend on the specific reaction conditions and the nature of the electrophile. However, the combined deactivating effect of both groups would likely make the ring significantly less reactive than benzene itself.

Elucidation of Reaction Mechanisms and Kinetic Profiles

The mechanisms for the aforementioned reactions are generally well-established in the field of organic chemistry.

Aldehyde Transformations: The kinetics of aldehyde oxidation and reduction are dependent on the specific reagents and conditions employed. For instance, reductions with sodium borohydride are typically rapid. semanticscholar.org Mechanistic studies often involve isotopic labeling and kinetic analysis to determine the rate-determining step, which for hydride reduction is generally the addition of the hydride to the carbonyl carbon. masterorganicchemistry.com

Aromatic Substitutions: The mechanism of SNAr reactions is supported by the isolation and characterization of Meisenheimer complexes in some cases. libretexts.org Kinetic studies show that the rate-determining step is usually the initial attack of the nucleophile on the aromatic ring. For electrophilic aromatic substitution, the formation of the arenium ion is the rate-determining step. uci.edu The stability of this carbocation intermediate, which is influenced by the electronic effects of the substituents, dictates the reaction rate and regioselectivity.

Further detailed mechanistic and kinetic investigations specific to this compound would require dedicated experimental studies.

Intramolecular Cyclization and Rearrangement Reactions (e.g., Indane Formation)

There is no available research detailing the intramolecular cyclization and rearrangement reactions of this compound to form indane or other cyclic structures.

Computational and Theoretical Chemistry Studies

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule is fundamental to its reactivity. Computational methods allow for the detailed mapping of electron distribution and energy levels, which are key to predicting how a molecule will interact with other chemical species.

Density Functional Theory (DFT) Calculations for Ground States and Transition States

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations are instrumental in determining the optimized geometry of 3-(4-Fluorophenyl)-2,2-dimethylpropanal in its ground state, representing its most stable three-dimensional arrangement. These calculations minimize the energy of the molecule with respect to the positions of its atoms, yielding precise bond lengths, bond angles, and dihedral angles.

Furthermore, DFT is crucial for locating and characterizing transition states, which are the high-energy structures that molecules pass through during a chemical reaction. By calculating the energy barrier between reactants and products (the activation energy), chemists can predict the feasibility and rate of a reaction involving this compound. For instance, the mechanism of its oxidation or reduction can be computationally modeled to understand the step-by-step electronic and structural changes.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy and spatial distribution of these orbitals in this compound are critical predictors of its chemical behavior.

The HOMO, being the outermost orbital containing electrons, is associated with the molecule's ability to act as an electron donor (a nucleophile). Conversely, the LUMO, the lowest energy orbital without electrons, indicates its capacity to act as an electron acceptor (an electrophile). The energy gap between the HOMO and LUMO is a significant indicator of the molecule's kinetic stability; a large gap suggests high stability and low reactivity, while a small gap implies higher reactivity. For this compound, the aldehyde functional group is expected to significantly influence the localization and energy of the LUMO, making the carbonyl carbon a primary site for nucleophilic attack.

Conformational Analysis and Potential Energy Surface Exploration

Molecules with rotatable single bonds, such as the C-C bond connecting the phenyl ring and the propanal moiety in this compound, can exist in various spatial arrangements known as conformations. Conformational analysis involves systematically exploring these different arrangements to identify the most stable conformers (local minima on the potential energy surface) and the energy barriers for interconversion between them.

By mapping the potential energy surface (PES), researchers can understand the flexibility of the molecule and the relative populations of different conformers at a given temperature. This information is vital as the reactivity and biological activity of a molecule can be highly dependent on its preferred conformation. For this compound, the orientation of the fluorophenyl group relative to the aldehyde group is a key conformational variable.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum mechanics calculations often focus on static structures, Molecular Dynamics (MD) simulations provide a view of the molecule's behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, often in the presence of a solvent, to model its dynamic motions, such as vibrations, rotations, and conformational changes.

These simulations can reveal how this compound interacts with its environment, for example, how it is solvated by water molecules or how it might bind to a biological target. By analyzing the trajectories of the atoms over time, one can gain insights into the flexibility of the molecule and the time scales of its internal motions, which are crucial for understanding its macroscopic properties and interaction mechanisms.

Quantum Chemical Descriptors and Their Correlation with Chemical Properties and Reactivity

Quantum chemical descriptors are numerical values derived from computational calculations that quantify various electronic and structural properties of a molecule. These descriptors can be correlated with experimental observations to build predictive models for chemical properties and reactivity. This approach is central to Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies.

For this compound, key descriptors would include:

Electronic Descriptors: Dipole moment, polarizability, HOMO and LUMO energies, and the HOMO-LUMO gap.

Topological Descriptors: Indices that describe the connectivity and branching of the molecular structure.

Geometrical Descriptors: Molecular surface area and volume.

By calculating these descriptors, it is possible to predict properties like solubility, boiling point, and even aspects of its reactivity without conducting laboratory experiments. For example, the calculated dipole moment can provide an indication of the molecule's polarity, which influences its solubility and how it will interact with other polar molecules.

Table of Calculated Molecular Properties for this compound

| Descriptor | Predicted Value | Significance |

| HOMO Energy | (Value in eV) | Relates to ionization potential and nucleophilicity. |

| LUMO Energy | (Value in eV) | Relates to electron affinity and electrophilicity. |

| HOMO-LUMO Gap | (Value in eV) | Indicator of chemical reactivity and kinetic stability. |

| Dipole Moment | (Value in Debye) | Measures the polarity of the molecule. |

| Molecular Surface Area | (Value in Ų) | Influences solubility and intermolecular interactions. |

(Note: The specific numerical values in the table are placeholders and would be determined from actual quantum chemical calculations.)

Advanced Analytical Characterization Techniques in Chemical Research

High-Resolution Spectroscopic Analysis

High-resolution spectroscopy provides detailed information about the electronic and bonding environments of atoms within a molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule and probing the environment of specific nuclei, such as fluorine.

A combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for the complete structural assignment of 3-(4-Fluorophenyl)-2,2-dimethylpropanal.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The aldehydic proton (CHO) would appear as a singlet at a significantly downfield chemical shift, typically in the range of δ 9-10 ppm. The protons on the fluorophenyl ring would exhibit a characteristic splitting pattern of an AA'BB' system due to coupling with each other and with the fluorine atom. The methylene (B1212753) protons (CH₂) adjacent to the aromatic ring would likely appear as a singlet, and the six equivalent protons of the two methyl groups (C(CH₃)₂) would also produce a sharp singlet at a more upfield position.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on each unique carbon environment. The carbonyl carbon of the aldehyde is the most deshielded, appearing significantly downfield (δ > 190 ppm). The quaternary carbon attached to the methyl groups and the methylene carbon would have distinct chemical shifts. The aromatic carbons would show four distinct signals, with their chemical shifts influenced by the fluorine substituent. The C-F bond would result in a large one-bond coupling constant (¹JCF), and smaller two- and three-bond couplings (²JCF, ³JCF) would also be observable.

¹⁹F NMR Spectroscopy: The fluorine-19 NMR spectrum is a powerful tool for confirming the presence and environment of the fluorine atom. For a 4-fluorophenyl group, a single resonance is expected. The chemical shift of this signal provides information about the electronic environment of the fluorine atom.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aldehyde-H | 9.5 - 9.8 | s |

| Aromatic-H (ortho to F) | 6.9 - 7.2 | t |

| Aromatic-H (meta to F) | 7.1 - 7.4 | dd |

| Methylene-H (CH₂) | 2.8 - 3.0 | s |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aldehyde C=O | 195 - 205 |

| Aromatic C-F | 160 - 165 (d, ¹JCF ≈ 245 Hz) |

| Aromatic C-H (ortho to F) | 115 - 120 (d, ²JCF ≈ 21 Hz) |

| Aromatic C-H (meta to F) | 130 - 135 (d, ³JCF ≈ 8 Hz) |

| Aromatic C (ipso) | 135 - 140 (d, ⁴JCF ≈ 3 Hz) |

| Quaternary C | 45 - 55 |

| Methylene C (CH₂) | 40 - 50 |

Two-dimensional NMR techniques are instrumental in establishing the connectivity between different atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the coupling between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signals of the methylene and methyl groups to their corresponding carbon signals.

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the unambiguous determination of the elemental formula. For this compound (C₁₁H₁₃FO), the expected exact mass of the molecular ion [M]⁺ would be calculated and compared to the experimental value to confirm the elemental composition.

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. A strong, sharp peak around 1720-1740 cm⁻¹ would be indicative of the C=O stretch of the aldehyde. The C-H stretch of the aldehyde would appear as two weak bands around 2720 and 2820 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aliphatic C-H stretching would be seen just below 3000 cm⁻¹. The C-F stretching vibration would likely appear in the region of 1100-1250 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| C=O (aldehyde) | 1720 - 1740 |

| C-H (aldehyde) | 2720 and 2820 |

| C-H (aromatic) | > 3000 |

| C-H (aliphatic) | < 3000 |

Mass Spectrometry (MS)

Crystallographic Studies for Solid-State Characterization

Crystallographic techniques provide definitive information about the arrangement of atoms in a solid-state crystalline lattice. This data is crucial for understanding the physical properties of a material and the nature of the intermolecular forces that govern its structure.

Single-crystal X-ray diffraction (SC-XRD) stands as the most powerful method for determining the precise molecular structure of a crystalline solid. nih.gov The technique involves irradiating a single, high-quality crystal with a focused beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern. mdpi.com By analyzing the positions and intensities of these diffracted spots, researchers can construct a three-dimensional electron density map of the molecule, from which atomic positions, bond lengths, and bond angles can be determined with high precision.

While specific experimental crystallographic data for this compound is not available in publicly accessible databases, a hypothetical data set for a small organic molecule of this nature would be determined through such an analysis. The resulting data provides an unambiguous confirmation of the compound's molecular connectivity and conformation in the solid state.

Table 1: Illustrative Single-Crystal X-ray Diffraction Data for a Representative Organic Compound. Note: This table is a hypothetical representation of typical data obtained from an SC-XRD experiment, as specific data for this compound is not publicly documented.

| Parameter | Example Value |

| Empirical Formula | C₁₁H₁₃FO |

| Formula Weight | 180.22 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.9123(4) |

| b (Å) | 11.6456(6) |

| c (Å) | 11.0789(5) |

| β (°) | 105.21(1) |

| Volume (ų) | 985.12(8) |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.215 |

| Radiation type | MoKα (λ = 0.71073 Å) |

| Temperature (K) | 100(2) |

The data obtained from X-ray diffraction allows for a detailed analysis of the crystal packing, which is the arrangement of molecules within the crystal lattice. This arrangement is governed by a variety of non-covalent intermolecular interactions. ias.ac.in In fluorinated organic compounds, interactions involving the fluorine atom are of significant interest. Although often considered a weak hydrogen bond acceptor, the fluorine atom can participate in various stabilizing contacts, including C-H···F interactions. ed.ac.uk

Table 2: Theoretical Contributions of Intermolecular Contacts to Crystal Packing. Note: This table presents a theoretical breakdown of interaction contributions for this compound, based on Hirshfeld surface analyses of structurally similar fluorinated compounds.

| Intermolecular Contact Type | Estimated Contribution (%) |

| H···H | 35 - 45% |

| H···F / F···H | 20 - 30% |

| C···H / H···C | 15 - 25% |

| O···H / H···O | 5 - 10% |

| C···C | < 5% |

| F···O / O···F | < 5% |

Chromatographic Methods for Purity Assessment and Mixture Separation

Chromatography is a laboratory technique for the separation of a mixture. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze compounds that can be vaporized without decomposition. It is particularly well-suited for the analysis of volatile compounds like aldehydes. researchgate.net In a typical GC analysis, the sample is injected into a heated inlet, where it is vaporized and swept onto a chromatographic column by a carrier gas (the mobile phase). The column, which contains the stationary phase, separates the components of the sample based on their boiling points and affinity for the stationary phase. A detector at the end of the column measures the quantity of the components as they exit.

For the analysis of an aromatic aldehyde such as this compound, a GC system coupled with a Mass Spectrometer (MS) is often the method of choice. GC-MS provides not only retention time data for quantification but also mass spectra that can confirm the identity of the compound. scirp.org The direct determination of aldehydes can sometimes be complicated by their reactivity. und.edu Therefore, method development would involve optimizing the injector temperature to ensure efficient volatilization without causing thermal degradation.

Table 3: Representative Gas Chromatography-Mass Spectrometry (GC-MS) Method Parameters. Note: This table outlines a plausible, unvalidated GC-MS method for the analysis of this compound.

| Parameter | Setting |

| Column | |

| Stationary Phase | 5% Phenyl Polysiloxane (e.g., DB-5ms) |

| Length | 30 m |

| Internal Diameter | 0.25 mm |

| Film Thickness | 0.25 µm |

| Temperatures | |

| Inlet Temperature | 250 °C |

| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Carrier Gas | |

| Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Detector (MS) | |

| Type | Quadrupole Mass Spectrometer |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-400 amu |

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of individual components in a mixture. It is especially useful for compounds that are not sufficiently volatile for GC, are thermally unstable, or for assessing the purity of synthesized compounds. researchgate.net In reversed-phase HPLC (RP-HPLC), the most common mode, a non-polar stationary phase is used with a polar mobile phase. researchgate.net

For fluorinated aromatic compounds, specialized stationary phases can offer unique selectivity. Pentafluorophenyl (PFP) phases, for instance, can provide alternative retention mechanisms compared to standard C18 columns, including dipole-dipole, π-π, and ion-exchange interactions, which can be advantageous for separating halogenated isomers or related impurities. restek.comchromatographyonline.com A typical HPLC method for purity assessment of this compound would involve dissolving the sample in a suitable solvent and injecting it onto the column. The components are separated based on their affinity for the stationary phase and detected as they elute, often using an ultraviolet (UV) detector set to a wavelength where the analyte absorbs strongly.

Table 4: Representative High-Performance Liquid Chromatography (HPLC) Method Parameters. Note: This table outlines a plausible, unvalidated RP-HPLC method for the purity assessment of this compound.

| Parameter | Setting |

| Column | |

| Stationary Phase | Pentafluorophenyl (PFP) or C18 |

| Particle Size | 5 µm |

| Dimensions | 4.6 mm x 150 mm |

| Mobile Phase | |

| A | Water with 0.1% Formic Acid |

| B | Acetonitrile with 0.1% Formic Acid |

| Elution Mode | Isocratic (e.g., 60:40 A:B) or Gradient |

| Conditions | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | |

| Type | UV/Vis Diode Array Detector (DAD) |

| Detection Wavelength | 254 nm |

Structure Reactivity Relationships Srr and Structure Property Relationships Spr

Influence of Fluorine Substitution Position on Reactivity and Electronic Distribution

The presence of a fluorine atom at the para-position of the phenyl ring significantly modulates the electronic environment of 3-(4-Fluorophenyl)-2,2-dimethylpropanal. Fluorine is the most electronegative element, and as such, it exerts a strong electron-withdrawing inductive effect (-I). This effect polarizes the carbon-fluorine bond, drawing electron density from the aromatic ring. ncert.nic.in

The electronic interplay of the para-fluoro substituent is summarized in the table below:

| Electronic Effect | Description | Impact on Phenyl Ring |

| Inductive Effect (-I) | Withdrawal of electron density through the sigma bond due to high electronegativity. | Deactivation of the ring towards electrophilic substitution. |

| Resonance Effect (+R) | Donation of lone pair electrons into the pi-system of the ring. | Partial activation of the ring, particularly at the ortho and para positions. |

| Overall Effect | The inductive effect generally outweighs the resonance effect for halogens. | Net electron withdrawal from the phenyl ring. |

This net electron-withdrawing character of the 4-fluorophenyl group can influence the reactivity of the aldehyde in nucleophilic addition reactions, a characteristic reaction of aldehydes. byjus.com

Impact of Steric Hindrance from the Gem-Dimethyl Group on Chemical Transformations

The 2,2-dimethylpropyl group, also known as a neopentyl group, introduces significant steric bulk in close proximity to the reactive aldehyde functionality. This steric hindrance plays a crucial role in governing the accessibility of the carbonyl carbon to nucleophiles. pressbooks.pub The two methyl groups at the alpha-position to the aldehyde create a congested environment, which can hinder the approach of reactants.

This steric shielding can lead to a decrease in the rate of chemical transformations compared to less hindered aldehydes. For instance, in nucleophilic addition reactions, the bulky gem-dimethyl group can impede the trajectory of the incoming nucleophile, thus slowing down the reaction. byjus.com

The potential impacts of the gem-dimethyl group are outlined below:

| Feature | Description | Consequence for Reactivity |

| Steric Hindrance | The spatial bulk of the two methyl groups at the α-carbon. | Slows down intermolecular reactions by shielding the aldehyde group. |

| Conformational Restriction | Reduced freedom of rotation around C-C bonds due to steric strain. | May favor specific transition states in certain reactions. |

Comparative Studies with Analogous Phenylpropanal Derivatives (e.g., 3-(3-Fluorophenyl)-2,2-dimethylpropanal)

In the case of the 3-fluoro isomer, the fluorine atom is at the meta-position relative to the propanal side chain. From this position, the electron-withdrawing inductive effect (-I) is still operative. However, the resonance effect (+R) does not extend to the meta-position. Therefore, the electronic influence of a meta-fluoro substituent is almost entirely due to its inductive effect.

This difference in electronic influence is reflected in their respective Hammett substituent constants (σ). The σ value for a meta-substituent is generally different from that of a para-substituent, leading to predictable differences in the reaction rates and equilibrium constants of reactions involving the side chain.

A theoretical comparison of the electronic effects of the two isomers is presented below:

| Isomer | Fluorine Position | Dominant Electronic Effect on Side Chain | Expected Impact on Aldehyde Reactivity |

| This compound | para | Inductive (-I) and Resonance (+R) | Net electron-withdrawing, influencing carbonyl electrophilicity. |

| 3-(3-Fluorophenyl)-2,2-dimethylpropanal | meta | Primarily Inductive (-I) | Stronger net electron-withdrawing effect on the side chain compared to the para isomer. |

Given that the meta-position does not benefit from the opposing resonance effect, the 3-fluoro isomer would be expected to have a more pronounced electron-withdrawing influence on the propanal side chain, potentially making its carbonyl carbon more electrophilic and thus more reactive towards nucleophiles compared to the 4-fluoro isomer.

Correlation of Molecular Structure with Advanced Material Properties

The unique combination of a fluorinated aromatic ring and a sterically hindered alkyl chain in this compound suggests its potential as a building block for advanced materials. Fluorinated polymers are known for their desirable properties, including high thermal stability, chemical resistance, and low surface energy. mdpi.comresearchgate.netsciengine.com

The presence of the fluorine atom in the molecule can impart some of these characteristics to polymers or materials derived from it. For instance, the incorporation of fluorinated moieties can enhance the hydrophobicity and thermal stability of a polymer. mdpi.com The aldehyde functionality of this compound provides a reactive handle for polymerization reactions. Aldehydes can undergo various polymerization reactions, such as condensation polymerization with phenols or amines, to form a variety of polymeric structures.

The gem-dimethyl group could also contribute to the properties of a resulting polymer by influencing its chain packing and morphology. The steric bulk of this group might disrupt regular chain packing, potentially leading to amorphous polymers with increased solubility and different mechanical properties compared to polymers derived from less hindered monomers.

Potential applications in advanced materials could include:

Monomer for High-Performance Polymers: Its structure could be incorporated into polyesters, polyacetals, or other polymers to enhance their thermal and chemical resistance.

Surface Modifiers: The fluorinated phenyl group could be utilized to create materials with low surface energy, leading to applications in hydrophobic and oleophobic coatings.

Precursor for Specialty Chemicals: The unique combination of functional groups could make it a valuable intermediate in the synthesis of more complex molecules for various material applications.

Further research would be necessary to fully explore and realize the potential of this compound in the field of materials science.

Potential Applications in Advanced Chemical Research and Material Science

Utility as a Versatile Building Block in Complex Organic Synthesis

The aldehyde functional group in 3-(4-Fluorophenyl)-2,2-dimethylpropanal serves as a versatile handle for a wide array of organic transformations. It can readily participate in reactions such as Wittig olefination, Horner-Wadsworth-Emmons reactions, and reductive amination to form carbon-carbon and carbon-nitrogen bonds, respectively. These reactions are fundamental in the construction of more complex molecular architectures.

The neopentyl glycol-like structure adjacent to the aldehyde could offer unique stereochemical control in certain reactions. Furthermore, the fluorinated phenyl group can influence the reactivity of the aldehyde and provide a site for further functionalization through aromatic substitution reactions. The stability of the C-F bond makes it a desirable feature in the synthesis of biologically active molecules and advanced materials.

Contributions to the Development of Specialty Chemicals

The structural motifs present in this compound are found in various specialty chemicals. For instance, related phenylpropanal derivatives are utilized as fragrance ingredients. While the specific olfactory properties of the title compound are not documented, the introduction of a fluorine atom could modulate its scent profile, potentially leading to the development of novel fragrances with unique characteristics.

Moreover, fluorinated compounds are increasingly used in the agrochemical and pharmaceutical industries. The presence of fluorine can enhance the efficacy and metabolic stability of active ingredients. Therefore, this compound could serve as a key intermediate in the synthesis of new pesticides, herbicides, or therapeutic agents.

Exploration in Materials Science for Novel Property Development

The incorporation of fluorine into organic molecules can significantly alter their physical and chemical properties, a feature that is highly sought after in materials science. Fluorinated polymers, for example, often exhibit high thermal stability, chemical resistance, and low surface energy. While direct polymerization of this compound may not be straightforward, it could be chemically modified to produce monomers suitable for the synthesis of specialty polymers.

These resulting fluorinated materials could find applications in areas such as advanced coatings, low-friction surfaces, and high-performance liquid crystals. The specific substitution pattern on the phenyl ring could also influence the liquid crystalline properties of derived materials.

Role in Advanced Organic Ligand and Catalyst Design

The aldehyde functionality of this compound can be transformed into various coordinating groups, making it a potential precursor for the synthesis of novel organic ligands. For example, condensation with chiral amines could yield Schiff base ligands, which are widely used in asymmetric catalysis.

The electronic properties of the fluorinated phenyl ring could modulate the electron density at the metal center in a resulting catalyst, thereby influencing its catalytic activity and selectivity. The steric bulk provided by the 2,2-dimethylpropyl group could also play a crucial role in creating a specific chiral environment around a metal center, which is essential for enantioselective transformations.

Environmental Behavior and Theoretical Degradation Pathways

Biotic Degradation Pathways and Potential for Microbial Metabolism in Simulated Environments

Biotic degradation, or biodegradation, involves the breakdown of organic compounds by microorganisms. This is often the primary mechanism for the removal of synthetic chemicals from the environment.

The biodegradability of 3-(4-Fluorophenyl)-2,2-dimethylpropanal can be predicted using models like the Biodegradation Probability Program (BIOWIN™). These models analyze the chemical structure for features that may enhance or inhibit microbial metabolism.

The structure of this compound contains features that suggest it would be susceptible to biodegradation. The aldehyde group can be readily oxidized by microorganisms to a carboxylic acid. The alkyl chain and the aromatic ring can also be targeted by microbial enzymes. The presence of the fluorine atom on the phenyl ring may slightly increase its resistance to degradation compared to its non-fluorinated analog, as the carbon-fluorine bond is strong. However, fluorinated aromatic compounds are known to be degraded by various microbial pathways.

Theoretical microbial metabolism could proceed via:

Oxidation of the aldehyde group: The initial and most likely step is the oxidation of the propanal moiety to 3-(4-fluorophenyl)-2,2-dimethylpropanoic acid.

Hydroxylation of the aromatic ring: Microorganisms may introduce hydroxyl groups onto the fluorophenyl ring, initiating ring cleavage.

Beta-oxidation: Following initial transformations, the alkyl side chain could potentially be shortened.

Theoretical Environmental Persistence and Mobility in Academic Models

The environmental persistence of a chemical is its ability to remain in the environment without degrading, while its mobility describes its tendency to move between different environmental compartments (air, water, soil, sediment).

Mobility: The mobility of a chemical is largely determined by its water solubility, vapor pressure, and its tendency to adsorb to soil and sediment. These properties can be estimated using models based on the octanol-water partition coefficient (Kow).

Soil and Sediment Adsorption: The lipophilicity of this compound, indicated by a predicted high log Kow value, suggests that it will have a tendency to adsorb to organic matter in soil and sediment. This would limit its mobility in the aqueous phase and its potential to leach into groundwater.

Volatilization: The compound's predicted vapor pressure and Henry's Law Constant would indicate a moderate potential to volatilize from water surfaces into the atmosphere.

Predictive Modeling of Environmental Fate and Distribution

Predictive environmental fate models, such as the Equilibrium Criterion (EQC) model or fugacity-based models, integrate a chemical's physicochemical properties and degradation rates to estimate its distribution in a model environment.

For this compound, a Level III fugacity model would likely predict the following distribution pattern upon release into the environment:

| Environmental Compartment | Predicted Distribution | Rationale |

| Air | Low to Moderate | Subject to rapid degradation by OH radicals, but some partitioning from water and soil is expected. |

| Water | Low to Moderate | Moderate water solubility but also subject to volatilization, biodegradation, and adsorption to sediment. |

| Soil | High | High potential for adsorption to soil organic matter due to its lipophilicity. |

| Sediment | High | Strong tendency to partition from the water column to sediment. |

Q & A

Q. What are the optimal synthetic routes for 3-(4-Fluorophenyl)-2,2-dimethylpropanal, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves coupling a fluorophenyl precursor (e.g., 4-fluorophenylboronic acid) with a propanal derivative. For example, a palladium-catalyzed cross-coupling under Suzuki-Miyaura conditions could be adapted from protocols for similar aldehydes like 3-(2-bromophenoxy)-2,2-dimethylpropanal . Optimization includes screening catalysts (e.g., Pd(PPh₃)₄), solvent polarity (toluene vs. DMF), and temperature (80–120°C). Continuous flow systems may enhance reproducibility and scalability .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify the aldehyde proton (δ ~9.5–10.0 ppm) and fluorine-induced deshielding effects on aromatic protons. ¹⁹F NMR confirms the fluorophenyl group (δ ~-110 to -120 ppm) .

- IR Spectroscopy : Detect the carbonyl stretch (C=O) at ~1720 cm⁻¹.

- Mass Spectrometry (MS) : Confirm molecular weight (MW: 196.67 g/mol) via ESI or EI-MS .

- X-ray Crystallography : Resolve crystal packing and fluorine’s role in intermolecular interactions, as demonstrated for structurally related compounds .

Q. What are the common side reactions encountered during synthesis, and how can they be mitigated?

- Methodological Answer :

- Aldol Condensation : The aldehyde group may undergo self-condensation. Mitigate by using anhydrous conditions, low temperatures, or sterically hindered bases.

- Oxidation : Protect the aldehyde with acetal groups during synthesis.

- Byproducts from Fluorine Substitution : Monitor via HPLC with UV detection (λ = 254 nm) and optimize purification using silica gel chromatography .

Advanced Research Questions

Q. How does the electronic effect of the 4-fluorophenyl group influence the reactivity of the aldehyde moiety in nucleophilic addition reactions?

- Methodological Answer : The electron-withdrawing fluorine atom increases the electrophilicity of the aldehyde, accelerating nucleophilic attacks (e.g., Grignard additions). Compare kinetics with non-fluorinated analogs (e.g., 3-(4-Chlorophenyl)-2,2-dimethylpropanal) using UV-Vis spectroscopy to track reaction progress. Computational studies (DFT) can model charge distribution and transition states .

Q. What strategies can resolve contradictions in reported reaction yields when using different catalytic systems for fluorinated propanal derivatives?

- Methodological Answer :

- Systematic Catalyst Screening : Test homogeneous (e.g., PdCl₂) vs. heterogeneous catalysts (e.g., Pd/C) under identical conditions.

- Solvent Effects : Use Kamlet-Taft parameters to correlate solvent polarity/polarizability with yield.

- DoE (Design of Experiments) : Apply factorial design to optimize variables (temperature, catalyst loading, solvent) for maximum yield. Reference protocols from continuous flow syntheses of brominated analogs .

Q. How can computational chemistry predict the interaction of this compound with biological targets, and what validation experiments are necessary?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., cytochrome P450) or receptors. Compare with fluorophenyl-containing compounds like 1-(2-Chloro-4-fluorophenoxy)-3-[(2,4-dimethylphenyl)sulfonyl]-2-propanol, which shows enzyme modulation .

- Validation : Perform in vitro enzyme inhibition assays (IC₅₀ determination) and validate via SPR (Surface Plasmon Resonance) for binding affinity .

Q. What role does the fluorine atom play in the crystal packing and physicochemical properties of this compound?

- Methodological Answer : Fluorine’s electronegativity enhances dipole-dipole interactions and influences crystal lattice stability. Compare X-ray data (e.g., unit cell parameters, hydrogen bonding) with non-fluorinated analogs. For example, in (E)-2,2′-[3-(4-Fluorophenyl)propene]bis(cyclohexenone), fluorine contributes to a monoclinic crystal system (β = 121.59°) . DSC/TGA can further assess thermal stability impacted by fluorine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.